4,4'-Diamino-2',6-dimethyl(1,1'-biphenyl)-3-sulphonic acid
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Overview
Description
4,4’-Diamino-2’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-2’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid typically involves multiple steps, starting from simpler aromatic compounds. Common synthetic routes may include:
Nitration: of biphenyl derivatives followed by to introduce amino groups.
Sulfonation: to introduce the sulfonic acid group.
Methylation: to add methyl groups at specific positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic processes: to ensure high yield and purity.
Optimization of reaction conditions: such as temperature, pressure, and pH to maximize efficiency.
Purification techniques: like crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diamino-2’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
Nitro derivatives: from oxidation.
Amino derivatives: from reduction.
Various substituted biphenyls: from substitution reactions.
Scientific Research Applications
4,4’-Diamino-2’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4’-Diamino-2’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid exerts its effects involves:
Molecular targets: Such as enzymes or receptors that the compound interacts with.
Pathways involved: The compound may influence biochemical pathways related to its functional groups.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diamino-2’,6-dimethylbiphenyl: Lacks the sulfonic acid group.
4,4’-Diaminobiphenyl-3-sulphonic acid: Lacks the methyl groups.
2,6-Dimethylbiphenyl-3-sulphonic acid: Lacks the amino groups.
Uniqueness
4,4’-Diamino-2’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid is unique due to the combination of amino, methyl, and sulfonic acid groups, which confer specific chemical properties and reactivity.
Properties
CAS No. |
79392-41-9 |
---|---|
Molecular Formula |
C14H16N2O3S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
2-amino-5-(4-amino-2-methylphenyl)-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H16N2O3S/c1-8-5-10(15)3-4-11(8)12-7-14(20(17,18)19)13(16)6-9(12)2/h3-7H,15-16H2,1-2H3,(H,17,18,19) |
InChI Key |
OPNYQMLDNXVVPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=C(C=C(C=C2)N)C)S(=O)(=O)O)N |
Origin of Product |
United States |
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